سولفونيل
Sulfonyl compounds are a class of organic functional groups characterized by the presence of a sulfonyl group, -SO2-, which is derived from sulfuryl chloride or sulfur trioxide. These compounds play significant roles in various applications due to their unique chemical properties and reactivity.
Common examples include alkyl sulfonyls, aryl sulfonyls, and heterocyclic sulfonyls. Sulfonyl groups are often employed as protecting groups for primary and secondary hydroxyl groups during synthetic reactions, effectively blocking these functional groups from participating in unwanted side reactions. Additionally, they can be used as substituents in pharmaceuticals to enhance the stability or bioavailability of drug molecules.
In analytical chemistry, sulfonyls serve as reagents in certain derivatization processes, facilitating the detection and quantification of specific compounds through improved chromatographic properties. Furthermore, their presence is crucial in polymers where they act as crosslinking agents, enhancing material strength and durability.
Overall, sulfonyl compounds are versatile entities with wide-ranging applications across multiple industries, including pharmaceuticals, agrochemicals, and polymer science.
| هيكل | الاسم الكيميائي | CAS | وسط |
|---|---|---|---|
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2-(Aminocarbonyl)ethyl Methanethiosulfonate | 351422-28-1 | C4H9NO3S2 |
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Methanesulfonothioicacid, 1,1-dichloro-, S-(trichloromethyl) ester | 31335-41-8 | C2HCl5O2S2 |
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2-Hydroxyethyl Methanethiosulfonate | 13700-08-8 | C3H8O3S2 |
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Decyl Methanethiosulfonate | 190852-38-1 | C11H24O2S2 |
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2-Aminoethyl Methanethiosulfonate Hydrobromide | 16599-33-0 | C3H10BrNO2S2 |
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2-Chloroethyl Methanethiosulfonate | 13700-02-2 | C3H7ClO2S2 |
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1,10-Decadiyl Bismethanethiosulfonate | 56-02-0 | C12H26O4S4 |
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Bis[(methylthio)methyl] disulfide; 4,4-Dioxide | 211430-59-0 | C4H10O2S4 |
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2,3,7,9-Tetrathia-5-oxadecane 2,2,9-trioxide | 17135-23-8 | C5H12O4S4 |
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METHANESULFONOTHIOIC ACID, [[(METHYLTHIO)METHYL]THIO]-, S-METHYL ESTER | 450365-65-8 | C4H10O2S4 |
الوثائق ذات الصلة
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
الموردين الموصى بهم
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烟台朗裕新材料科技有限公司Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shaanxi pure crystal photoelectric technology co. LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shanghai Joy Biotech LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hunan Well Medicine Synthesis Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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